molecular formula C21H24N2O2 B4013438 1-(4-isopropylbenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

1-(4-isopropylbenzyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4013438
M. Wt: 336.4 g/mol
InChI Key: HFDMHGSJSACUMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component reactions or cyclization processes. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides can be achieved through a one-pot Ugi reaction followed by regioselective cyclization, which is a transition-metal-free and mild reaction condition, resulting in good yields and high atom economy (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including their conformation and crystal packing, can be studied through X-ray analysis and computational methods. For example, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide shows an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, with molecules connected via hydrogen bonding (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidine derivatives can undergo various chemical reactions, including transamination and cyclization. The reaction of enamino ketones with aryl isocyanates, for instance, leads to adducts that may undergo further reactions to yield pyridinone derivatives, highlighting the versatile reactivity of pyrrolidine-based compounds (Tsuge & Inaba, 1973).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as their crystalline structure and solubility, are critical for their application and function. The crystal structure is often stabilized by hydrogen bonding, as well as C–H⋯O and C–H⋯π interactions, which can be analyzed through Hirshfeld surface analysis (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including their reactivity and stability, are influenced by their structural features. The presence of substituents on the pyrrolidine ring can significantly affect their chemical behavior, as demonstrated in studies on antipyrine-like derivatives where different halogen substituents impact the hydrogen bonding patterns and overall stability of the compounds (Saeed et al., 2020).

properties

IUPAC Name

5-oxo-N-phenyl-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)17-10-8-16(9-11-17)13-23-14-18(12-20(23)24)21(25)22-19-6-4-3-5-7-19/h3-11,15,18H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDMHGSJSACUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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